Dichloro(chlorosulfanyl)methane

Synthetic Organic Chemistry Diels–Alder Reaction Vinyl Sulfone Synthesis

Dichloro(chlorosulfanyl)methane (CAS 42172-24-7), systematically named dichloromethyl thiohypochlorite (CHCl₂SCl), is a halogenated organosulfur compound belonging to the sulfenyl chloride family (R–S–Cl). It is characterized by a dichloromethyl group attached to an electrophilic sulfur–chlorine bond, making it a potent source of the electrophilic CHCl₂S⁺ synthon.

Molecular Formula CHCl3S
Molecular Weight 151.4 g/mol
CAS No. 42172-24-7
Cat. No. B14657280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro(chlorosulfanyl)methane
CAS42172-24-7
Molecular FormulaCHCl3S
Molecular Weight151.4 g/mol
Structural Identifiers
SMILESC(SCl)(Cl)Cl
InChIInChI=1S/CHCl3S/c2-1(3)5-4/h1H
InChIKeyCJVQFSOFAGPEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloro(chlorosulfanyl)methane (CAS 42172-24-7): A Sulfenyl Chloride Building Block for Agrochemical and Synthetic Intermediates


Dichloro(chlorosulfanyl)methane (CAS 42172-24-7), systematically named dichloromethyl thiohypochlorite (CHCl₂SCl), is a halogenated organosulfur compound belonging to the sulfenyl chloride family (R–S–Cl) . It is characterized by a dichloromethyl group attached to an electrophilic sulfur–chlorine bond, making it a potent source of the electrophilic CHCl₂S⁺ synthon [1]. Its principal applications lie in the synthesis of sulfenamides, sulfenate esters, and thiophosphates, as well as serving as a key intermediate in the preparation of agrochemicals and specialty reagents [2].

Why Generalized Substitution Fails: The Quantitative Reactivity and Stability Gap of CHCl₂SCl


Although all sulfenyl chlorides share the R–S–Cl functional group, the substituent R dramatically modulates the electrophilicity, stability, and reaction outcome of the reagent [1]. The reactivity of the S–Cl bond in the trihalomethanesulfenyl chloride series (Cl₃₋ₙFₙCSCl) increases significantly with the number of fluorine substituents, reflecting a strong electron-withdrawing effect on the sulfur center [2]. Consequently, simply swapping trichloromethanesulfenyl chloride (CCl₃SCl) or methanesulfenyl chloride (CH₃SCl) for dichloro(chlorosulfanyl)methane leads to vastly different reaction rates, product selectivities, and by-product profiles due to differences in steric bulk, chlorine content, and α-substituent electronic effects [3]. The specific dichloromethyl substitution pattern provides a unique balance of reactivity and accessibility that is not replicated by higher or lower halogenated analogs.

Quantitative Differentiation Matrix for Dichloro(chlorosulfanyl)methane (CAS 42172-24-7) vs. Key Analogs


Evidence Item 1: Regioselective Synthesis of Dichloromethyl Vinyl Sulfones via Cl₂CHSCl–Ethylene Adduct

The synthetic utility of Cl₂CHSCl is exemplified by its unique ability to form a stable ethylene adduct, which can be oxidized and dehydrochlorinated to yield dichloromethanesulfonylethene (3b), a reagent that is not readily accessible from trichloromethanesulfenyl chloride or methanesulfenyl chloride under comparable conditions. This intermediate then participates in tandem Diels–Alder/Ramberg–Bäcklund reactions to produce chlorinated allene adducts [1].

Synthetic Organic Chemistry Diels–Alder Reaction Vinyl Sulfone Synthesis

Evidence Item 2: Patent-Documented Pre-Emergent Herbicidal Activity of Dichloromethyl Sulfenamides vs. Trichloromethyl Analogs

The Monsanto patent literature explicitly demonstrates that substituted dichlorosulfenamides derived from dichloromethyl sulfenyl chlorides (e.g., Cl₂CHSCl) exhibit significant pre-emergent herbicidal activity [1]. In contrast, the corresponding trichloromethyl sulfenamides (derived from CCl₃SCl) are predominantly used as fungicides (e.g., Captan, Folpet) [2]. The dichloromethyl motif imparts a different spectrum of biological activity compared to the trichloromethyl group.

Agrochemical Intermediates Herbicide Discovery Sulfenamide Synthesis

Evidence Item 3: Comprehensive Thiophosphate and Phosphonate Reactivity in Patent Literature

A generic patent on phosphorus–sulfur compounds specifically names dichloromethanesulfenyl chloride alongside trichloromethanesulfenyl chloride and methanesulfenyl chloride as a preferred sulfenyl chloride for synthesizing thiophosphate pesticides [1]. This literature indicates that Cl₂CHSCl can be used interchangeably in phosphite reactions to yield thiophosphates, typically at low temperatures (e.g., −78°C) [2]. However, its distinct steric and electronic profile often leads to differentiated yields or selectivity when compared to CCl₃SCl or CH₃SCl in specific phosphonyl chloride additions [3].

Organophosphorus Chemistry Thiophosphate Synthesis Pesticide Intermediates

Evidence Item 4: Physicochemical Property Differentiation vs. Trichloromethanesulfenyl Chloride

Dichloro(chlorosulfanyl)methane (CHCl₂SCl) exhibits significantly different bulk physical properties compared to its fully chlorinated analog, trichloromethanesulfenyl chloride (CCl₃SCl). These differences directly impact distillation, purification, and handling protocols during procurement and scale-up .

Physicochemical Properties Boiling Point Density Procurement Specifications

Evidence Item 5: Vinyl Sulfone Reagent Scope in Tandem Reactions

The tandem Diels–Alder/Ramberg–Bäcklund strategy using dichloromethanesulfonylethene (derived from Cl₂CHSCl) provides direct access to 1,1-dichloroallene adducts, a transformation that cannot be achieved with the analogous chloromethanesulfonylethene (from ClCH₂SCl) or trichloromethyl vinyl sulfone (from CCl₃SCl) without additional halogenation steps [2]. While the monochloro vinyl sulfone 3a yields simple allene adducts, the dichloro vinyl sulfone 3b uniquely introduces two chlorine atoms into the product, significantly altering the reactivity and downstream synthetic utility [1].

Tandem Reactions Vinyl Sulfones Allene Synthesis

High-Value Application Scenarios for Dichloro(chlorosulfanyl)methane (CAS 42172-24-7) Based on Verified Differentiation


Scenario 1: Synthesis of Dichloromethyl Vinyl Sulfone Building Blocks for Cycloaddition Chemistry

Dichloro(chlorosulfanyl)methane is the unique precursor to dichloromethanesulfonylethene, a reagent that engages in tandem Diels–Alder/Ramberg–Bäcklund reactions to directly deliver 1,1-dichloroallene adducts [1]. This pathway is essential for researchers constructing chlorinated polycyclic frameworks in medicinal chemistry and natural product synthesis. The monochloro analog ClCH₂SCl yields only simple allene adducts, while the trichloromethyl analog CCl₃SCl is unreactive or yields undesired products, making Cl₂CHSCl irreplaceable for this specific synthetic route [1].

Scenario 2: Agrochemical Discovery of Pre-Emergent Herbicides

The Monsanto patent series establishes that sulfenamides derived from Cl₂CHSCl possess potent pre-emergent herbicidal activity against key weed species such as lambsquarter and Johnson grass [2]. This stands in contrast to the well-known fungicidal activity of trichloromethyl sulfenamides like Captan [3]. Agrochemical R&D programs seeking novel herbicidal leads should prioritize procurement of Cl₂CHSCl to explore the dichloromethyl sulfenamide pharmacophore, which is patentably and mechanistically distinct from the trichloromethyl fungicide class [2][3].

Scenario 3: Diversification of Organophosphorus Pesticide Libraries

Cl₂CHSCl is explicitly cited in phosphorus–sulfur patents as a key reagent for producing S-(dichloromethyl) thiophosphates and phosphonates, providing a direct route to introducing the CHCl₂ group into the pesticide scaffold [4]. The CHCl₂ group imparts intermediate lipophilicity and metabolic stability compared to the CCl₃ (from CCl₃SCl) or CH₃ (from CH₃SCl) groups, enabling fine-tuning of pesticide pharmacokinetics. Procurement of all three sulfenyl chlorides is recommended for SAR studies, but Cl₂CHSCl is indispensable for accessing the CHCl₂-substituted chemical space [4][5].

Scenario 4: Process Chemistry Requiring Mild Distillation and Purification

With a boiling point of 30 °C at 10 Torr , Cl₂CHSCl can be purified by gentle vacuum distillation, significantly reducing thermal degradation compared to trichloromethanesulfenyl chloride (bp 146–148 °C at 760 Torr) [6]. This physical property is particularly advantageous for process chemists developing scalable routes to agrochemical and pharmaceutical intermediates, where reagent purity and consistency are critical. The lower boiling point translates to reduced energy costs and improved safety profiles during large-scale distillation [6].

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